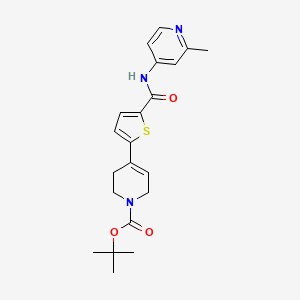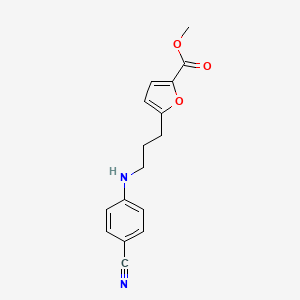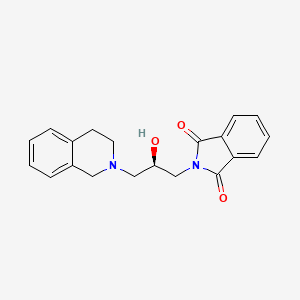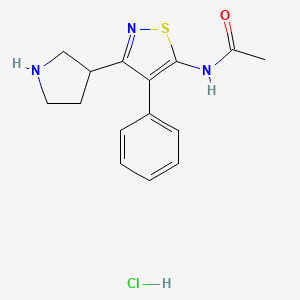![molecular formula C11H12BrN3O4 B8079685 ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B8079685.png)
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is an organic compound that features a hydrazone functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2-oxopropanoate with 5-bromo-2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: Formation of ethyl 2-(2-(5-bromo-2-aminophenyl)hydrazono)propanoate.
Substitution: Formation of ethyl 2-(2-(5-substituted-2-nitrophenyl)hydrazono)propanoate.
Oxidation: Formation of ethyl 2-(2-(5-bromo-2-nitrophenyl)azo)propanoate.
Applications De Recherche Scientifique
Chemistry
In chemistry, ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and mechanisms. The presence of the nitro and bromine groups allows for easy detection and quantification in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-(5-chloro-2-nitrophenyl)hydrazono)propanoate
- Ethyl 2-(2-(5-bromo-2-aminophenyl)hydrazono)propanoate
- Ethyl 2-(2-(5-bromo-2-nitrophenyl)azo)propanoate
Uniqueness
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is unique due to the presence of both bromine and nitro groups on the phenyl ring This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds
Propriétés
IUPAC Name |
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O4/c1-3-19-11(16)7(2)13-14-9-6-8(12)4-5-10(9)15(17)18/h4-6,14H,3H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUFTQDQBYCESA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Br)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
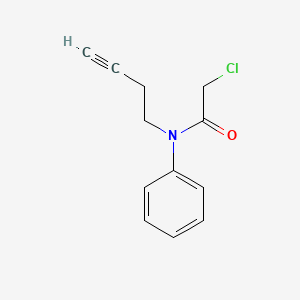
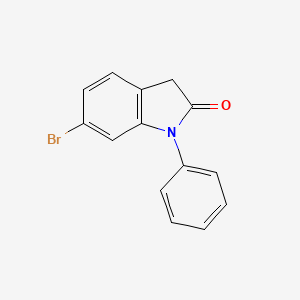

![1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8079629.png)
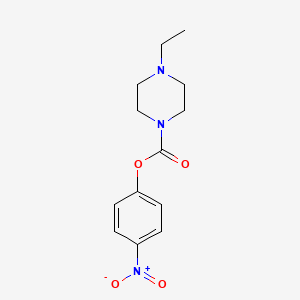
![6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine](/img/structure/B8079633.png)
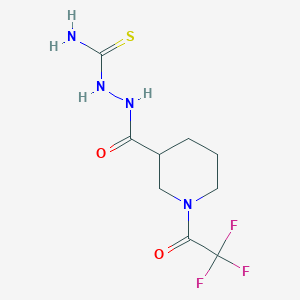
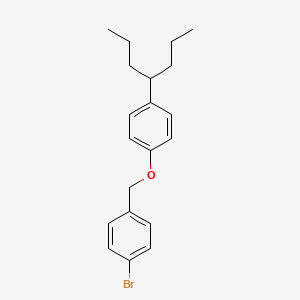

![Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl](/img/structure/B8079672.png)
